![molecular formula C16H32ClNO2 B1653854 3-(2-Bornyloxy)-3-(isopropylamino)-2-propanol hydrochloride CAS No. 20041-49-0](/img/structure/B1653854.png)
3-(2-Bornyloxy)-3-(isopropylamino)-2-propanol hydrochloride
Overview
Description
3-(2-Bornyloxy)-3-(isopropylamino)-2-propanol hydrochloride, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the effects of β2-adrenergic receptors on physiological and biochemical processes.
Mechanism of Action
3-(2-Bornyloxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 acts as a competitive antagonist of β2-adrenergic receptors. It binds to the receptor and prevents the binding of agonists such as epinephrine and norepinephrine. This results in a decrease in the activity of β2-adrenergic receptors and a reduction in the physiological and biochemical effects that are mediated by these receptors.
Biochemical and Physiological Effects:
The β2-adrenergic receptors are involved in a wide range of physiological and biochemical processes, including bronchodilation, vasodilation, glycogenolysis, lipolysis, and cardiac stimulation. By selectively blocking these receptors, 3-(2-Bornyloxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 can be used to study the specific effects of β2-adrenergic receptors on these processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(2-Bornyloxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 in lab experiments is its high selectivity for β2-adrenergic receptors. This allows researchers to selectively block the activity of these receptors without affecting other receptors or physiological processes. However, one limitation of using 3-(2-Bornyloxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 is that it may have off-target effects or interact with other receptors or enzymes in the body. Additionally, the effects of 3-(2-Bornyloxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 may be influenced by factors such as dose, route of administration, and experimental conditions.
Future Directions
There are many potential future directions for research on 3-(2-Bornyloxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551. One area of interest is the role of β2-adrenergic receptors in various disease states, such as asthma, chronic obstructive pulmonary disease, and cardiovascular disease. Another area of research is the development of new and more selective β2-adrenergic receptor antagonists that can be used to study the specific effects of these receptors on physiological and biochemical processes. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-(2-Bornyloxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 and its potential off-target effects.
Scientific Research Applications
3-(2-Bornyloxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 is commonly used in scientific research to study the effects of β2-adrenergic receptors on physiological and biochemical processes. It has been shown to have a high affinity for β2-adrenergic receptors and can be used to selectively block their activity. This allows researchers to study the specific effects of β2-adrenergic receptors on various physiological and biochemical processes.
properties
IUPAC Name |
1-(propan-2-ylamino)-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO2.ClH/c1-11(2)17-9-13(18)10-19-14-8-12-6-7-16(14,5)15(12,3)4;/h11-14,17-18H,6-10H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOBUHWNBZUULG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1CC2CCC1(C2(C)C)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942050 | |
Record name | 1-[(Propan-2-yl)amino]-3-[(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bornyloxy)-3-(isopropylamino)-2-propanol hydrochloride | |
CAS RN |
20041-49-0 | |
Record name | 2-Propanol, 3-(2-bornyloxy)-3-(isopropylamino)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020041490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(Propan-2-yl)amino]-3-[(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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